molecular formula C12H16N2O4S B1604730 N-cyclohexyl-2-nitrobenzenesulfonamide CAS No. 77516-53-1

N-cyclohexyl-2-nitrobenzenesulfonamide

Cat. No.: B1604730
CAS No.: 77516-53-1
M. Wt: 284.33 g/mol
InChI Key: MLDBPBAIRZLOJF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1) is a specialized organic building block belonging to the sulfamide class, with a molecular formula of C 12 H 16 N 2 O 4 S and a molecular weight of 284.33 g/mol . This compound is characterized by its nitrobenzenesulfonamide (o-Nosyl or Ns) group, a functional moiety of significant value in synthetic organic chemistry. Its primary research application is as a protecting group for amines in multi-step synthesis. The 2-nitrobenzenesulfonamide group can be installed onto a primary amine, effectively shielding it during subsequent reactions, and is then cleanly removed under mild conditions using thiolates, allowing for high-yielding and selective synthetic routes . Beyond its role as a robust protecting group, this compound serves as a key precursor for the synthesis of more complex molecules. The cyclohexyl group provides steric bulk and influences the compound's lipophilicity, as indicated by a computed XLogP3 value of 2.6 . The molecule features multiple sites for further functionalization, including the electron-deficient aromatic ring and the secondary sulfonamide nitrogen, making it a versatile intermediate for constructing chemical libraries or more advanced target structures. It is offered in various quantities for laboratory use, with available batch-specific documentation . This product is intended for research purposes as a chemical building block and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-nitrobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBPBAIRZLOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998713
Record name N-Cyclohexyl-2-nitrobenzene-1-sulfonamide
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Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77516-53-1
Record name N-Cyclohexyl-2-nitrobenzenesulfonamide
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Record name N-Cyclohexyl-2-nitrobenzenesulphonamide
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Record name N-Cyclohexyl-2-nitrobenzene-1-sulfonamide
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Record name N-cyclohexyl-2-nitrobenzenesulphonamide
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Reactivity Profiles and Mechanistic Investigations of N Cyclohexyl 2 Nitrobenzenesulfonamide

Reactivity Governed by the Sulfonamide Nitrogen

The sulfonamide moiety is a cornerstone of the molecule's reactivity, with the nitrogen atom playing a pivotal role in both proton exchange and bond formation.

The proton attached to the sulfonamide nitrogen exhibits acidic properties due to the strong electron-withdrawing nature of the adjacent sulfonyl group and the nitro-substituted aryl ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized N-anion. The resulting nucleophilic nitrogen can then participate in a variety of subsequent reactions. The pKa value of the N-H bond is a critical parameter influencing its reactivity in base-mediated processes.

Table 1: Factors Influencing the Acidity of the Sulfonamide Proton

FactorDescription
Inductive Effect The highly electronegative oxygen atoms of the sulfonyl group withdraw electron density from the nitrogen atom, weakening the N-H bond and increasing proton acidity.
Resonance Stabilization The negative charge on the conjugate base (N-anion) is delocalized over the sulfonyl group and the aromatic ring, enhancing its stability and thus the acidity of the parent sulfonamide.
Ortho-Nitro Group The powerful electron-withdrawing nitro group further enhances the acidity of the N-H proton through both inductive and resonance effects.

The generation of the sulfonamide anion is a key step in activating the molecule for subsequent nucleophilic attack. This activation is fundamental to its role in C-N bond-forming reactions.

Once activated, the nucleophilic sulfonamide nitrogen of N-cyclohexyl-2-nitrobenzenesulfonamide can participate in both intermolecular and intramolecular carbon-nitrogen bond-forming reactions. These reactions are of significant interest in organic synthesis for the construction of more complex nitrogen-containing molecules.

In intermolecular reactions , the sulfonamide anion can act as a nucleophile, attacking electrophilic carbon centers in other molecules. This can lead to the formation of a new C-N bond, effectively coupling two different molecular fragments.

Intramolecular C-N bond formation is particularly noteworthy for this compound. The proximity of the sulfonamide nitrogen to other reactive sites within the same molecule, especially after transformations involving the nitro group, can facilitate ring-forming reactions. These cyclizations are often highly efficient due to the favorable pre-organization of the reacting groups.

Transformations Involving the Nitro Group

The nitro group on the benzene (B151609) ring is a versatile functional group that can undergo a range of transformations, most notably reduction, which can subsequently trigger further intramolecular reactions.

The reduction of the aromatic nitro group is a common and well-established transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed to convert the nitro group of this compound into an amino group, yielding N-cyclohexyl-2-aminobenzenesulfonamide. The choice of reducing agent can be critical to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsComments
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiGenerally clean and efficient, but may not be suitable for molecules with other reducible groups like alkenes or alkynes. wikipedia.org
Metal/Acid Systems Fe/HCl, Sn/HCl, SnCl₂/HClClassical methods that are robust and widely used. wikipedia.org
Sodium Dithionite (Na₂S₂O₄) Aqueous or alcoholic mediaA mild reducing agent often used for selective reductions. wikipedia.org
Sodium Sulfide (Na₂S) Aqueous or alcoholic mediaCan be used for the selective reduction of one nitro group in the presence of another. wikipedia.org

The resulting amino derivative is a key intermediate for further synthetic elaborations, including the intramolecular cyclizations described below.

A significant synthetic application of this compound involves a tandem reaction sequence initiated by the reduction of the nitro group. The in situ formation of the amino group in close proximity to the sulfonamide moiety can trigger a spontaneous or induced intramolecular cyclization. This process typically involves the nucleophilic attack of the newly formed amino group onto the electrophilic sulfur atom of the sulfonamide, with the concomitant departure of a leaving group.

This intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds containing a cyclic sulfonamide (sultam) core. The specific reaction conditions, including the choice of reducing agent and solvent, can influence the efficiency and outcome of the cyclization.

Rearrangement Reactions

Rearrangement reactions represent a class of organic transformations where the carbon skeleton or functional groups of a molecule are modified through the migration of an atom or group. mvpsvktcollege.ac.in While specific rearrangement reactions extensively documented for this compound are not prevalent in the provided search results, related compounds and general principles suggest potential pathways. For instance, Smiles-type rearrangements are known to occur in ortho-substituted diaryl ethers, sulfides, and sulfones, and analogous transformations could potentially be envisioned for sulfonamides under specific conditions. Such a rearrangement would involve the intramolecular nucleophilic attack of the sulfonamide nitrogen on the aromatic ring, facilitated by the activating effect of the nitro group, leading to a structural isomer. However, without specific literature precedent for this particular substrate, this remains a hypothetical pathway.

Truce-Smiles Rearrangements in 2-Nitrobenzenesulfonamide-Functionalized Systems

The Truce-Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution (SNAr) reaction where a carbanion attacks an aromatic ring, leading to the migration of an aryl group. scholaris.ca In systems functionalized with 2-nitrobenzenesulfonamide (B48108), this rearrangement can be a significant reaction pathway. The 2-nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, a key requirement for the Smiles rearrangement and its variants. wikipedia.org

The general mechanism involves the deprotonation of a carbon atom adjacent to the sulfonamide nitrogen, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the ipso-carbon of the nitro-activated benzene ring. This forms a spirocyclic Meisenheimer complex, a key intermediate in SNAr reactions. scholaris.ca Subsequent cleavage of the C-S bond and rearomatization leads to the final rearranged product, where the aryl group has migrated.

Recent studies have explored radical versions of the Truce-Smiles rearrangement, expanding its applicability. For instance, visible-light-induced methods can generate the necessary radical precursors under mild conditions, using sulfonamides as sulfonyl radical sources. nih.govfigshare.com In the context of unactivated allylsulfonamides, a combination of hydrogen-atom transfer (HAT) from a cobalt catalyst and the Truce-Smiles rearrangement has been utilized to synthesize β-arylethylamines, which are important pharmaceutical motifs. nih.govchemrxiv.orgnih.gov

Table 1: Key Features of the Truce-Smiles Rearrangement

Feature Description
Reaction Type Intramolecular Nucleophilic Aromatic Substitution (SNAr)
Key Moiety 2-Nitrobenzenesulfonamide
Activating Group The ortho-nitro group activates the aryl ring for nucleophilic attack. wikipedia.org
Nucleophile Typically a carbanion generated by deprotonation. scholaris.ca
Intermediate Spirocyclic Meisenheimer complex. scholaris.ca

| Modern Variants | Radical rearrangements initiated by photoredox catalysis. youtube.com |

Strategies for Mitigating Undesired Rearrangements during Synthesis

While the Truce-Smiles rearrangement can be a powerful synthetic tool, it can also be an undesired side reaction during the synthesis of complex molecules. The conditions that favor the rearrangement, such as the presence of a strong base to generate a carbanion and an activated aromatic system, are common in many synthetic sequences.

Several strategies can be employed to mitigate or prevent this undesired rearrangement:

Control of Basicity and Temperature: The choice of base and reaction temperature is critical. Using a weaker, non-nucleophilic base or conducting the reaction at a lower temperature can prevent the deprotonation that initiates the rearrangement.

Substrate Modification: Modifying the substrate to increase steric hindrance around the migrating aromatic group can disfavor the ipso-addition required for the rearrangement. chemrxiv.org DFT studies have shown that steric hindrance in at least one ortho position on the migrating aryl group can promote the desired ipso-attack over other competing pathways. nih.govchemrxiv.org

Protecting Group Strategy: The sulfonamide group itself is often used as a protecting group for amines. The ease of its cleavage can be influenced by the substituents on the aromatic ring. If the rearrangement is problematic, choosing a different sulfonyl protecting group that is less activated towards nucleophilic attack can be a viable strategy.

Reaction Pathway Design: Designing the synthetic route to avoid the simultaneous presence of a strong base and the sulfonamide system can prevent the rearrangement. This might involve altering the order of synthetic steps or using alternative methodologies for certain transformations.

Transition Metal-Catalyzed Transformations

This compound and related compounds are versatile substrates and reagents in a variety of transition metal-catalyzed reactions, primarily due to the reactivity of the N-S and C-N bonds and the ability of the sulfonamide group to direct reactions.

C-N Bond Cleavage in Sulfonamide-Derived Ammonium Salts

A promising strategy for functionalizing amines involves the pre-activation of the C-N bond by converting anilines into quaternary ammonium salts. pku.edu.cn These salts can then serve as versatile electrophiles in transition-metal-catalyzed cross-coupling reactions, acting as alternatives to traditional organic halides. pku.edu.cn While direct cleavage of the C-N bond in amines is challenging due to its inertness, conversion to an ammonium salt facilitates this process. pku.edu.cn

In this context, derivatives of this compound can be envisioned as precursors to such ammonium salts. The C-N bond cleavage allows for the transformation of the amino group into other functionalities. This approach is particularly useful for late-stage functionalization in complex molecule synthesis. pku.edu.cn For example, Katritzky salts, which are bench-stable pyridinium salts derived from primary amines, can generate alkyl radicals via a single-electron reduction and subsequent deamination, enabling C-C bond formation. nih.gov

Cycloaddition Reactions of N-Sulfonyl Aziridines

N-Sulfonyl aziridines are valuable three-membered ring synthons in organic chemistry. The electron-withdrawing sulfonyl group activates the aziridine ring, making it susceptible to ring-opening by nucleophiles and facilitating its participation in cycloaddition reactions.

These activated aziridines can act as 1,3-dipoles in the presence of a catalyst, undergoing [3+2] cycloaddition reactions with various dipolarophiles like alkynes, alkenes, and nitriles to form five-membered heterocyclic rings such as pyrrolidines and imidazolines. researchgate.net For instance, the reaction of N-sulfonyl aziridines with allenes, catalyzed by rhodium, can produce functionalized pyrrolidines with high enantiomeric enrichment. researchgate.net The 2-nitrobenzenesulfonyl group, in particular, can influence the reactivity and selectivity of these cycloadditions.

Furthermore, N-sulfonylimines, which can be derived from sulfonamides, undergo photosensitized [4+2] and [2+2] cycloaddition reactions to construct complex polycyclic scaffolds and azetidine derivatives. nih.gov

Integration with Organocatalysis for Enhanced Reactivity

The combination of transition metal catalysis and organocatalysis has emerged as a powerful strategy for developing novel transformations that are not achievable with either catalytic system alone. nih.govresearchgate.net This dual-catalysis approach can lead to enhanced reactivity and selectivity.

In reactions involving sulfonamides, an organocatalyst can be used to generate a reactive intermediate, which then enters the catalytic cycle of a transition metal. For example, proline sulfonamide-based organocatalysts have been successfully used in various C-C bond-forming reactions, including aldol and Mannich reactions. nih.gov This concept can be extended to reactions of this compound where, for instance, a chiral organocatalyst could generate an enamine or enolate that then reacts with a palladium-π-allyl intermediate derived from a sulfonamide-containing substrate. This synergistic approach merges the activation modes of both catalysts to achieve new synthetic outcomes. nih.gov

C-H Amination and Other Metal-Catalyzed C-N Bond Forming Reactions

Direct C-H amination has become a cornerstone of modern organic synthesis for its efficiency in forming C-N bonds. nih.gov Sulfonamides, including this compound, are frequently used as nitrogen sources in these reactions. Transition metals like rhodium and palladium are particularly effective at catalyzing the insertion of a nitrene, derived from the sulfonamide, into a C-H bond. nih.govsigmaaldrich.com

Palladium(II)/sulfoxide-oxazoline (SOX) catalyzed intermolecular allylic C-H amination allows for the coupling of terminal olefins with N-protected aliphatic and aromatic amines, furnishing allylic amines in good yields and high selectivity. nih.gov Similarly, rhodium-catalyzed C-H amination enables the oxidative cyclization of various sulfonamide-containing substrates to create nitrogen-containing heterocycles. sigmaaldrich.com The 2-nitrobenzenesulfonyl group is advantageous in these reactions as it is robust yet can be removed under specific conditions after the desired C-N bond has been formed.

Table 2: Overview of Transition Metal-Catalyzed Reactions

Reaction Type Catalyst Substrate/Reagent Product
C-N Bond Cleavage Nickel, Palladium Sulfonamide-derived ammonium salts Cross-coupled products
[3+2] Cycloaddition Rhodium, Copper N-Sulfonyl aziridines, Alkynes Pyrrolidines, Triazoles researchgate.netnih.gov

| C-H Amination | Palladium, Rhodium | this compound, Alkanes/Alkenes | Aminated products nih.govsigmaaldrich.com |

Radical Chemistry and Single Electron Transfer (SET) Processes Relevant to N-Nitrobenzenesulfonamides

The reactivity of N-nitrobenzenesulfonamides, including this compound, in radical and single electron transfer (SET) processes is largely governed by the presence of the electron-withdrawing nitro group on the benzene ring. This group significantly influences the electronic properties of the molecule, making it susceptible to reduction and a key participant in electron transfer reactions.

The initiation of radical chemistry for N-nitrobenzenesulfonamides typically involves a single electron transfer to the nitroaromatic moiety. This reduction can be achieved through various means, including electrochemical methods, photochemical initiation, or reaction with reducing agents. The primary product of this SET event is a nitro radical anion. The formation of such radical anions is a well-documented phenomenon for a wide range of nitroaromatic compounds nih.govnih.gov.

Once formed, the nitrobenzenesulfonamide radical anion can undergo several potential reaction pathways. The specific pathway taken is influenced by the substitution pattern on the benzene ring and the nitrogen atom, as well as the reaction conditions. For this compound, the ortho-position of the nitro group relative to the sulfonamide linkage is of particular importance.

One significant reaction pathway for 2-nitrobenzenesulfonamides is reductive cleavage, often facilitated by thiols lookchem.comnih.gov. While the detailed mechanism can involve nucleophilic aromatic substitution, SET pathways can also contribute, especially in biological systems with redox-active species like glutathione (GSH) nih.gov. In such a process, an initial electron transfer to the nitroaromatic system would generate the radical anion, which could then fragment or react further to yield the cleaved products.

Computational studies on related sulfonamide radical anions suggest that upon formation, a spontaneous fragmentation-like reaction can occur, leading to the cleavage of the N-S bond to produce an aminyl radical and a sulfinate anion strath.ac.uk. In the case of this compound, this would result in a cyclohexylaminyl radical and a 2-nitrobenzenesulfinate anion.

The electrochemical behavior of nitro-substituted aromatic compounds has been investigated using techniques like cyclic voltammetry researchgate.net. These studies typically reveal a series of reduction and oxidation peaks corresponding to the formation of various intermediates, including the initial nitro radical anion, followed by further reduction to nitroso and hydroxylamine species researchgate.net.

Detailed Research Findings

While specific experimental data for this compound is limited in the public domain, the general reactivity patterns of 2-nitrobenzenesulfonamides and nitroaromatic compounds provide a strong basis for understanding its radical and SET chemistry.

Table 1: Electrochemical Reduction Potentials of Related Nitroaromatic Compounds

CompoundReduction Potential (V vs. SCE)TechniqueSolventReference
Nitrobenzene (B124822)-1.15Cyclic VoltammetryAcetonitrile (B52724) nih.gov
4-Nitro-N-(2-nitrophenyl)benzamide-0.6 (approx.)Cyclic VoltammetryDMF/Buffer researchgate.net

This table presents representative data for related compounds to illustrate the typical reduction potentials for the nitro group. Specific values for this compound are not available in the cited literature.

The data in Table 1 illustrates that nitroaromatic compounds are readily reduced at negative potentials, consistent with the formation of a radical anion. The exact potential is dependent on the molecular structure and the experimental conditions. It is expected that this compound would exhibit a similar reduction potential for its nitro group.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the direct detection and characterization of radical species nih.gov. For nitroaromatic radical anions, EPR spectra typically show hyperfine coupling to the nitrogen nucleus of the nitro group and to the protons on the aromatic ring nih.gov. This allows for the detailed study of the electronic structure and distribution of the unpaired electron in the radical anion. Although no specific EPR data for the this compound radical anion is publicly available, the expected spectrum would feature characteristics typical of a nitrobenzene radical anion, with potential minor influences from the sulfonamide and cyclohexyl substituents.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies

Alkylation and Arylation at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization. It can be functionalized through alkylation or arylation, introducing a wide range of substituents. Research has demonstrated that N,N-disubstituted 2-nitrobenzenesulfonamides can undergo base-mediated intramolecular C- and N-arylation. nih.gov This process is highly dependent on the substitution pattern and the nature of the functionality at the carboxy-terminal of an attached amino acid. nih.gov These intramolecular cyclizations lead to the formation of complex nitrogenous heterocycles, such as indazoles, quinazolinones, and quinoxalinones, highlighting the utility of the sulfonamide nitrogen as a pivot point for constructing diverse molecular frameworks. nih.gov The electronic and structural characteristics of the substituents play a crucial role in directing whether C-arylation or N-arylation occurs. nih.gov

Chemical Modifications of the Cyclohexyl Substituent

The cyclohexyl group, while generally stable, presents opportunities for chemical alteration that can significantly impact the molecule's lipophilicity and conformational properties. While direct modifications on the N-cyclohexyl-2-nitrobenzenesulfonamide core are not extensively detailed in the provided literature, general principles of cyclohexyl chemistry can be considered. Radical-induced rearrangements, for example, have been studied on complex molecules containing substituted cyclohexyl rings. nih.gov Such studies show that the presence of radical-stabilizing groups can facilitate ring-opening or ring-contraction rearrangements, for instance, from a cyclohexyl to a cyclopentylmethyl radical. nih.gov These transformations suggest that under specific radical conditions, the cyclohexyl moiety could be a target for generating structural diversity.

Functionalization of the Nitrobenzene (B124822) Aromatic Ring

The nitrobenzene ring is a versatile platform for introducing a variety of functional groups, which can modulate the electronic properties and biological activity of the entire molecule.

A common and powerful strategy for functionalizing the nitrobenzene ring involves the initial reduction of the nitro group to an aromatic amine. This transformation creates a nucleophilic amino group that serves as a handle for a wide array of subsequent chemical modifications. For instance, the resulting amine can be acylated, alkylated, or used as a building block in the synthesis of more complex heterocyclic systems. nih.gov This two-step approach—reduction followed by functionalization—significantly expands the chemical space accessible from the parent nitro compound.

The reactivity of the aromatic ring is profoundly influenced by its substituents. The nitro group (-NO₂) and the sulfonamide group (-SO₂NHR) are both strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com In EAS reactions like nitration, halogenation, or Friedel-Crafts reactions, these groups direct incoming electrophiles to the meta position. masterorganicchemistry.com

Conversely, the presence of a strong electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring. The nitro group strongly activates the ortho and para positions to the leaving group for nucleophilic attack by stabilizing the transient negative charge of the Meisenheimer complex intermediate. libretexts.orgnih.gov Therefore, if a halogen were introduced onto the ring, nucleophiles would preferentially substitute it at positions ortho or para to the nitro group. libretexts.org

Synthesis of Ketone and Ester Derivatives, e.g., Ethyl-2-(N-cyclohexyl-2-nitrophenylsulfonamido)-2-oxoacetate

The synthesis of ester and ketone derivatives represents another important derivatization strategy. A notable example is the synthesis of Ethyl 2-(N-cyclohexyl-2-nitrophenylsulfonamido)-2-oxoacetate. researchgate.net In the crystalline structure of this compound, the cyclohexane (B81311) ring adopts a stable chair conformation. researchgate.net The two carbonyl (C=O) groups of the oxoacetate moiety are arranged in a trans configuration relative to each other. researchgate.net Such derivatives are typically synthesized by reacting the parent sulfonamide with an appropriate acylating agent, like an acyl chloride or anhydride, to introduce the keto-ester functionality at the sulfonamide nitrogen.

Systematic Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound. nih.gov These investigations involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then evaluating their biological activity. While extensive SAR data for this compound itself is not detailed, studies on structurally related sulfonamides provide a framework for understanding key relationships. nih.gov

For example, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, modifications to the benzenesulfonamide (B165840) ring were explored to enhance anti-cancer activity. nih.gov These studies revealed critical insights into which substitutions were tolerated and which led to improved potency. nih.gov Similarly, SAR studies on sulfamoyl benzamidothiazoles identified that certain modifications could yield compounds with enhanced immunostimulatory activity. nih.gov

The table below illustrates hypothetical SAR trends based on common observations in related sulfonamide series, demonstrating how systematic changes can influence biological outcomes.

Modification Site Substituent Observed Effect on Biological Activity (Hypothetical)
Aromatic Ring (para-position) -H (unsubstituted)Baseline activity
-OCH₃ (methoxy)Increased potency
-Cl (chloro)Maintained or slightly decreased activity
-NO₂ (nitro)Often enhances activity in specific assays
Sulfonamide Nitrogen -H (secondary sulfonamide)Active
-CH₃ (methyl)Variable; may increase or decrease activity
Cyclohexyl Ring CyclohexylProvides optimal lipophilicity for cell permeability
PhenylReduced activity
tert-ButylDecreased activity

This table is illustrative and based on general principles observed in related compound series. nih.govnih.govmdpi.com

These SAR investigations are fundamental to the process of lead optimization, guiding the rational design of new analogues with improved efficacy and better pharmacological profiles. nih.gov

Advanced Applications of N Cyclohexyl 2 Nitrobenzenesulfonamide As a Versatile Synthetic Tool

Utilization as a Protecting and Activating Group in Complex Chemical Synthesis

The 2-nitrobenzenesulfonyl (nosyl) group, a key feature of N-cyclohexyl-2-nitrobenzenesulfonamide, serves as a highly effective protecting group for primary and secondary amines. rsc.org The "Ns-strategy" has become a versatile method for amine synthesis, leveraging the unique properties of nitrobenzenesulfonamides. rsc.org This strategy is particularly prominent in the Fukuyama amine synthesis, a powerful method for preparing secondary amines under mild conditions. chem-station.com

A primary amine can be readily converted into a 2-nitrobenzenesulfonamide (B48108). orgsyn.org The resulting N-monosubstituted sulfonamide is acidic enough to undergo alkylation under various conditions, including the Mitsunobu reaction or with an alkyl halide using a weak base. chem-station.comorgsyn.org The electron-withdrawing nature of the nitro group activates the sulfonamide for these alkylation reactions, leading to the formation of N,N-disubstituted sulfonamides in excellent yields. orgsyn.orgresearchgate.net

One of the most significant advantages of the nosyl group is its facile removal under mild conditions. chem-station.com Deprotection is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base. chem-station.comorgsyn.org This process forms a Meisenheimer complex, which then eliminates sulfur dioxide to release the free secondary amine. chem-station.com This mild deprotection protocol is a key advantage over more robust sulfonamide protecting groups like the tosyl group, which often require harsh removal conditions. chem-station.com

The Mitsunobu reaction is a dehydrative redox reaction that couples an alcohol with a pronucleophile, such as a sulfonamide. nih.gov In this context, this compound can act as the nitrogen nucleophile. organic-chemistry.org The reaction is mediated by reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The use of 2-nitrobenzenesulfonamides in the Mitsunobu reaction allows for the efficient formation of N-alkylated sulfonamides from alcohols, which can then be deprotected to yield the corresponding secondary amines. researchgate.netrsc.org

Table 1: Comparison of Alkylation and Deprotection Conditions for 2-Nitrobenzenesulfonamides

Reaction StepReagents and ConditionsOutcomeReference
Protection (Nosylation)Primary amine, 2-nitrobenzenesulfonyl chloride, base (e.g., triethylamine (B128534), pyridine)N-monosubstituted 2-nitrobenzenesulfonamide orgsyn.org
Alkylation (Conventional)N-monosubstituted nosylamide, alkyl halide, K₂CO₃, DMFN,N-disubstituted 2-nitrobenzenesulfonamide orgsyn.org
Alkylation (Mitsunobu)N-monosubstituted nosylamide, alcohol, PPh₃, DEAD/DIADN,N-disubstituted 2-nitrobenzenesulfonamide chem-station.comresearchgate.net
DeprotectionThiophenol, base (e.g., K₂CO₃, Cs₂CO₃, KOH)Secondary amine chem-station.comorgsyn.org

Precursor for the Construction of Heterocyclic and Polycyclic Scaffolds

The reactivity of this compound and its derivatives makes them valuable starting materials for synthesizing a variety of cyclic and polycyclic structures that are central to medicinal chemistry and materials science.

Synthesis of Strained Cycloalkynes as Click Chemistry Reagents

Strained cycloalkynes are highly reactive intermediates used in copper-free click chemistry, a type of bioorthogonal reaction that allows for the covalent joining of molecular building blocks in complex biological environments. youtube.comscripps.edunih.gov The synthesis of these strained rings is a significant challenge in organic chemistry. nih.gov While direct synthesis from this compound is not commonly documented, the principles of sulfonamide chemistry are relevant. For instance, the formation of strained heterocyclic alkynes, such as N-tosyl-3-azacyclohexyne, has been achieved through elimination reactions of precursor molecules. researchgate.net The generation of strained cycloalkynes often involves creating a good leaving group adjacent to a triple bond within a cyclic structure. youtube.com The chemistry used to functionalize and activate amines with sulfonamides like this compound provides a foundational strategy that can be adapted to create complex precursors for these reactive species. The ability to introduce a sulfonamide group, modify it, and then use it to direct elimination or cyclization reactions is a key concept that can be applied to the synthesis of strained systems for click chemistry applications. nih.govnih.gov

Building Block for Nitrogen-Containing Heterocycles, e.g., Piperidine (B6355638) Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.govnih.gov The piperidine ring, in particular, is a privileged structure found in numerous FDA-approved drugs. digitellinc.com this compound serves as an excellent precursor for the synthesis of such heterocycles. mdpi.com The "Ns-strategy" allows for the controlled introduction of nitrogen into a molecule and subsequent cyclization. rsc.org For example, an acyclic precursor containing a primary amine can be protected as a nosylamide. This intermediate can then undergo intramolecular alkylation or other cyclization reactions to form the piperidine ring. The nosyl group can then be removed under mild conditions, yielding the final heterocyclic product. This approach provides a robust and flexible method for constructing complex piperidine scaffolds and other nitrogen-containing rings. researchgate.netnih.gov

Formation of Monoterpene Indole (B1671886) Alkaloid Core Structures

Monoterpene indole alkaloids (MIAs) are a large and structurally diverse class of natural products with a wide range of biological activities, including anticancer and antimalarial properties. researchgate.netnih.govmdpi.comrsc.org The synthesis of these complex molecules is a significant undertaking in organic chemistry. rsc.orgorganic-chemistry.orgelsevierpure.com The core structure of many MIAs is built from tryptamine (B22526) and a monoterpene unit, often involving the formation of complex, polycyclic systems. researchgate.netmdpi.com The Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides, has been employed in the total synthesis of various alkaloids. chem-station.com For instance, in the synthesis of communesin alkaloids, a Mitsunobu reaction with N-carbobenzoxy-2-nitrobenzenesulfonamide was a key step in constructing a complex diamine intermediate. nih.gov This demonstrates the utility of nitrobenzenesulfonamide chemistry in building the intricate nitrogen-containing frameworks characteristic of these natural products.

Applications in Bioconjugation and Biomolecule Modification in Chemical Biology Research

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical tool in chemical biology, drug delivery, and diagnostics. biochempeg.com this compound derivatives have found a niche in this field as cleavable linkers.

PEGylation Strategies Utilizing this compound Derivatives

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, typically therapeutic proteins or drugs, to improve their solubility, stability, and pharmacokinetic profiles. axispharm.comnih.gov The linker used to attach the PEG chain can be designed to be either stable or cleavable under specific biological conditions. purepeg.compurepeg.com Cleavable linkers are particularly useful for drug delivery systems where the therapeutic agent needs to be released at a specific target site. broadpharm.com

Derivatives of 2-nitrobenzenesulfonamide have been developed as cleavable linkers for bioconjugation. acs.org These linkers are stable under general physiological conditions but can be cleaved by specific triggers, such as the reducing environment inside a cell. This allows for the controlled release of a conjugated molecule, such as a drug or a diagnostic probe. For example, a PEG chain can be attached to a biomolecule via a 2-nitrobenzenesulfonamide-based linker. The resulting conjugate can circulate in the body, and upon entering a target cell with a high concentration of reducing agents like glutathione, the linker is cleaved, releasing the biomolecule. This strategy enhances the therapeutic index by ensuring that the active molecule is released predominantly at its site of action. purepeg.com

Table 2: Types of PEG Linkers and Their Characteristics

Linker TypeDescriptionCleavage ConditionPrimary ApplicationReference
Non-CleavableConsists of stable covalent bonds (e.g., amide, ether).Generally not cleaved; relies on lysosomal degradation of the protein.Prolonging circulation time and stability. purepeg.com
Disulfide LinkerContains a disulfide (-S-S-) bond.Reducing environments (e.g., intracellular glutathione).Intracellular drug delivery. purepeg.com
Hydrazone LinkerContains a hydrazone (-C=N-N-) bond.Acidic environments (e.g., endosomes, tumor microenvironment).pH-sensitive drug release. purepeg.compurepeg.com
Ester LinkerContains an ester (-COO-) bond.Enzymatic cleavage by esterases.Enzyme-triggered drug release. purepeg.com
2-Nitrobenzenesulfonamide LinkerContains a nitrobenzenesulfonamide moiety.Reducing environments (e.g., glutathione).Redox-sensitive bioconjugation and drug release. acs.org

Crosslinking Methodologies for Biomolecules

While direct and extensive research on this compound as a primary crosslinking agent for biomolecules is not widely documented, its chemical properties as a robust protecting group for amines provide a strong theoretical foundation for its application in such methodologies. The reactivity of the 2-nitrobenzenesulfonyl (nosyl) group, a key feature of this compound, can be harnessed to form stable covalent bonds with functional groups present in biomolecules, thereby enabling the formation of crosslinks.

The core of this potential application lies in the chemistry of the sulfonyl group. The electron-withdrawing nature of the ortho-nitro group makes the sulfur atom of the sulfonamide highly electrophilic. This enhanced electrophilicity facilitates its reaction with nucleophiles, most notably the primary and secondary amine groups found in the side chains of amino acid residues like lysine (B10760008), as well as at the N-terminus of proteins. Similar reactive amine groups are also present in nucleic acids.

For crosslinking to occur, a bifunctional reagent would be required. A hypothetical crosslinker based on this chemistry would feature two N-substituted-2-nitrobenzenesulfonamide moieties connected by a spacer arm. This design would allow the reagent to react with amine groups on two different biomolecules, or two different locations on the same biomolecule, thereby forming a stable bridge.

The reaction mechanism involves the nucleophilic attack of an amine group from the biomolecule on the electrophilic sulfur atom of the sulfonamide. This results in the displacement of the cyclohexylaminyl group and the formation of a new, stable sulfonamide bond between the biomolecule and the crosslinker. The reaction would proceed in a stepwise manner, with each end of the bifunctional crosslinker reacting with a different biomolecule.

The table below outlines the proposed characteristics and research findings pertinent to the use of a hypothetical bifunctional this compound-based crosslinker.

FeatureDescriptionDetailed Research Findings (Inferred from Protecting Group Chemistry)
Reactive Group 2-NitrobenzenesulfonylThe 2-nitrobenzenesulfonyl group is known to be a highly reactive electrophile, readily undergoing nucleophilic substitution. Its reactivity is significantly enhanced compared to unsubstituted benzenesulfonyl groups due to the strong electron-withdrawing effect of the nitro group.
Target Functional Groups Primary and Secondary AminesIn biomolecules, this would primarily target the ε-amino group of lysine residues, the α-amino group at the N-terminus of proteins, and amine groups on nucleic acids. The reaction forms a stable sulfonamide linkage.
Reaction Conditions Mildly Basic pHThe reaction is typically carried out under mild conditions. A slightly basic pH would be optimal to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity, without causing denaturation of the biomolecule.
Spacer Arm VariableThe length and chemical nature of the spacer arm connecting the two reactive groups can be varied to control the crosslinking distance and introduce specific properties, such as solubility or cleavability.
Cleavage Potentially ReductiveWhile sulfonamides are generally stable, the presence of the nitro group offers a potential cleavage pathway. Reduction of the nitro group to an amine can facilitate the cleavage of the sulfonamide bond under specific conditions, allowing for the subsequent analysis of the crosslinked species.

The development of such a crosslinking methodology would offer a valuable tool for studying protein-protein interactions, protein-nucleic acid interactions, and the tertiary and quaternary structures of proteins. The stability of the resulting sulfonamide bond would make it suitable for applications requiring robust covalent linkages. Further research would be needed to synthesize and characterize bifunctional reagents based on this compound and to optimize their application for specific biomolecular systems.

Computational and Theoretical Investigations of N Cyclohexyl 2 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-cyclohexyl-2-nitrobenzenesulfonamide, DFT calculations are crucial for determining its most stable three-dimensional conformations and understanding the distribution of electrons within the molecule.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP map is particularly informative, highlighting regions of the molecule that are electron-rich (negative potential, typically around the oxygen atoms of the nitro and sulfonyl groups) and electron-poor (positive potential, often near the amide proton). These regions are critical for forming non-covalent interactions like hydrogen bonds.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the nitro group's strong electron-withdrawing nature significantly lowers the LUMO energy, making the molecule a potential electrophile.

Table 6.1.1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment5.8 D

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of intermolecular interactions in different environments, such as in aqueous solution or within a protein binding site. electronicsandbooks.comnih.gov

For this compound, MD simulations can reveal how the molecule interacts with surrounding water molecules, forming a solvation shell. The stability of intermolecular hydrogen bonds between the sulfonamide's N-H and C=O groups and water can be assessed by analyzing their persistence and geometry throughout the simulation. electronicsandbooks.com The flexibility of the cyclohexyl ring and its preferred conformations in a dynamic state can also be monitored.

Furthermore, MD simulations are instrumental in studying how this compound might interact with other molecules, such as another monomer to form dimers or larger aggregates. By analyzing the radial distribution functions and calculating the potential of mean force, researchers can quantify the strength and nature of these interactions, which are often driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic effects involving the cyclohexyl and phenyl rings. electronicsandbooks.com

In Silico Mechanistic Probes of Reaction Pathways

Computational methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. For this compound, these studies can elucidate potential metabolic pathways or degradation processes. By mapping the reaction coordinates and locating transition states, researchers can calculate activation energies and determine the most likely pathways for reactions such as hydrolysis of the sulfonamide bond or reduction of the nitro group.

For example, a proposed metabolic pathway might involve the enzymatic reduction of the 2-nitro group to a nitroso or hydroxylamino group, which could then be further metabolized. DFT calculations can model these reduction steps, providing the relative energies of intermediates and transition states. This information is crucial for predicting potential metabolites and understanding the molecule's biotransformation. While specific studies on this compound are not prevalent, mechanistic probes on similar nitroaromatic compounds often reveal complex multi-step reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These models are built by correlating calculated molecular descriptors (physicochemical properties, electronic descriptors, and 3D features) with experimentally measured biological data, such as inhibitory concentrations (IC50). nih.gov

In the context of this compound and its analogs, a QSAR study could provide significant insights into the structural requirements for a particular biological effect, for instance, as an enzyme inhibitor. nih.gov A hypothetical QSAR model for a series of related sulfonamides might look like the following equation, derived from multiple linear regression analysis:

log(1/IC50) = a(LogP) + b(LUMO) + c*(Molecular Weight) + d

Here, LogP represents the lipophilicity, LUMO the energy of the lowest unoccupied molecular orbital, and Molecular Weight the size of the molecule. The coefficients (a, b, c) would indicate the relative importance of each descriptor to the biological activity. A positive coefficient for LogP would suggest that higher lipophilicity is beneficial for activity, while a negative coefficient for LUMO might indicate that a stronger electrophilic character enhances the biological effect. Such models are powerful predictive tools for designing new, more potent analogs. nih.govresearchgate.net

Table 6.4.1: Example Descriptors Used in a Hypothetical QSAR Model for Sulfonamide Analogs

DescriptorDescriptionTypical Influence on Activity
LogPOctanol-water partition coefficientLipophilicity, membrane permeability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalElectrophilicity, reactivity
Dipole MomentMeasure of molecular polarityDrug-receptor interactions
Molecular Surface AreaTotal surface area of the moleculeBinding and solubility

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a target protein. nih.govmdpi.com

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. mdpi.com

For this compound, docking studies could be performed against various enzymes where sulfonamides are known to be active, such as carbonic anhydrases or cyclooxygenases. The results would reveal the likely binding mode, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts. For example, the sulfonamide group might form hydrogen bonds with key amino acid residues in the active site, while the cyclohexyl and phenyl rings could engage in hydrophobic interactions with nonpolar residues. mdpi.com The nitro group could also act as a hydrogen bond acceptor. These detailed interaction maps are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.gov

Table 6.5.1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

Biological Activities and Mechanistic Research Insights Excluding Dosage/administration

Modulatory Effects on Other Biological Pathways (e.g., Melanocortin Receptors via derived peptides)

There is no evidence in the searched literature to suggest that N-cyclohexyl-2-nitrobenzenesulfonamide or peptides derived from it have modulatory effects on melanocortin receptors. The melanocortin system, comprising receptors like MC3R and MC4R, is a target for various peptide and small-molecule ligands, some of which contain cyclohexyl moieties. nih.govchemicalbook.comatamankimya.commdpi.com However, a direct link to this compound has not been established.

Future Research Directions and Perspectives

Development of Next-Generation Synthetic Strategies for Scalability and Efficiency

Table 1: Comparison of Synthetic Approaches for Sulfonamides

Synthetic Strategy Advantages Challenges for Scalability Future Research Focus
Traditional Batch Synthesis Well-established, reliable on a small scale. mdpi.com Heat and mass transfer limitations, potential safety hazards with exothermic reactions, solvent waste. Process optimization, improving thermal management.
Microreactor/Flow Chemistry Enhanced safety, rapid optimization, improved heat/mass transfer, reduced reaction times. rsc.org Initial setup cost, potential for clogging with solid byproducts. Development of robust reactor designs, integration of in-line purification.
One-Pot Synthesis Reduced unit operations, less solvent waste, improved time efficiency. acs.orgresearchgate.net Compatibility of reagents and intermediates, complex optimization. Discovery of new catalytic systems that facilitate multiple steps in a single vessel.
Catalyst-Free Methods Avoids metal contamination, simplifies purification. google.com Often requires higher temperatures or longer reaction times. Exploring activation methods like microwave or ultrasonic irradiation. mdpi.com

Exploration of Novel Reactivity and Unprecedented Mechanistic Pathways

The 2-nitrobenzenesulfonamide (B48108) (Ns) group is renowned as a protecting and activating group in amine synthesis. rsc.org Future work should aim to uncover novel reactivity patterns of N-cyclohexyl-2-nitrobenzenesulfonamide. This includes exploring its participation in unconventional cyclization reactions to form complex heterocyclic structures or its use in multicomponent reactions to build molecular complexity rapidly. Mechanistic investigations, combining experimental techniques with computational studies like Density Functional Theory (DFT), will be crucial. researchgate.net Such studies can elucidate reaction intermediates and transition states, providing a deeper understanding of known transformations and guiding the rational design of new reactions. For instance, detailed studies on the Meisenheimer complexes formed during the deprotection of the Ns group could reveal opportunities to trap intermediates and forge new chemical bonds. rsc.org

Rational Design and Synthesis of this compound-based Functional Materials

The structural rigidity and specific electronic properties of the nitrobenzenesulfonamide moiety make it an attractive building block for functional materials. Research can be directed towards synthesizing polymers or molecular frameworks incorporating the this compound unit. These materials could possess interesting optical, electronic, or self-assembly properties. For example, the nitro group offers a handle for further functionalization or can participate in charge-transfer interactions, making these materials potentially useful in electronics or as sensors. chemscene.com The cyclohexyl group can influence solubility and packing in the solid state, allowing for the fine-tuning of material properties.

Deeper Integration into Chemical Biology and Drug Discovery Platforms

The 2-nitrobenzenesulfonamide linkage has shown promise as a cleavable linker in bioconjugation, demonstrating stability in extracellular environments and selective cleavage under intracellular reductive conditions. nih.gov This opens up avenues for using this compound derivatives in sophisticated drug delivery systems. A significant future direction is its application in the development of targeted protein degraders (TPDs), where the sulfonamide could act as a stable but cleavable component linking a target-binding ligand to an E3 ligase recruiter. nih.gov

Furthermore, the nitrobenzenesulfonamide scaffold itself is present in molecules with potential therapeutic activities, including antimicrobial and anticancer properties. nih.govnih.govopenaccesspub.org Systematic screening of libraries based on the this compound core could identify new lead compounds for various diseases. openaccesspub.org Its use in the synthesis of complex nucleoside analogues for investigating biological methyltransferases highlights its value in creating sophisticated chemical biology tools. acs.orgnih.gov

Table 2: Potential Applications in Chemical Biology and Drug Discovery

Application Area Rationale Future Research Objective
Cleavable Linkers Responds to intracellular redox potential for selective cargo release. nih.gov Design and synthesis of linkers with tunable cleavage rates for controlled drug release.
Targeted Protein Degradation Can serve as a stable linker in PROTACs and other TPDs. nih.gov Develop this compound-based degraders with improved cell permeability and pharmacokinetic properties.
Medicinal Chemistry Scaffolds Nitrobenzenesulfonamides have shown diverse biological activities. nih.govnih.gov Synthesize and screen a focused library of derivatives to identify novel therapeutic agents.
Nucleoside Synthesis Enables efficient synthesis of modified nucleosides as biological probes. acs.orgnih.gov Expand the methodology to a broader range of nucleosides and other biomolecules.

Application of Artificial Intelligence and Machine Learning in Predictive Synthesis and Property Optimization

Expansion of Green Chemistry Principles for Sustainable Production and Transformation

Sustainability is a paramount concern in modern chemical synthesis. Future research must focus on making the production and transformation of this compound more environmentally benign. This involves adopting green chemistry principles, such as using water or other sustainable solvents, which has been shown to be effective for sulfonamide synthesis. researchgate.netsci-hub.se The use of energy-efficient activation methods like ultrasonic irradiation can also contribute to greener processes. mdpi.com Developing catalytic systems that operate under mild conditions and can be recycled, or moving towards metal-free synthesis pathways, will further reduce the environmental footprint associated with this important chemical. researchgate.netrsc.org

Detailed Investigations into Stereoselective and Enantioselective Transformations of the Compound

Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. While this compound itself is achiral, it is frequently used in the synthesis of chiral amines. A crucial area for future research is the development of stereoselective and enantioselective reactions involving this compound. This could involve using chiral catalysts to control the formation of stereocenters in molecules derived from this compound. The incorporation of single-electron strategies into asymmetric transition metal catalysis has provided innovative approaches for solving challenging synthetic problems, and such methods could be applied to transformations of this compound. researchgate.net Detailed studies will be needed to understand how the bulky cyclohexyl and electron-withdrawing nitrobenzenesulfonyl groups influence the stereochemical outcome of these reactions, enabling the synthesis of enantiopure compounds for pharmaceutical and other applications.

Conclusion

Synthesis of Key Research Findings and Their Implications

Research into N-cyclohexyl-2-nitrobenzenesulfonamide and its parent class of 2-nitrobenzenesulfonamides (nosylamides) has solidified their role as indispensable tools in modern organic synthesis. The core function of this compound class is to serve as a robust protecting group for primary amines. The synthesis of this compound is straightforward, typically achieved through the reaction of cyclohexylamine (B46788) with 2-nitrobenzenesulfonyl chloride. orgsyn.org

A significant body of research has been dedicated to the conditions for cleaving the 2-nitrobenzenesulfonyl (nosyl) group to regenerate the free amine. Key findings demonstrate that deprotection can be accomplished under remarkably mild conditions, a critical advantage when working with sensitive and complex molecular architectures. researchgate.net The most effective methods involve the use of a thiol reagent in the presence of a non-nucleophilic base. researchgate.net This process is believed to proceed through the formation of a Meisenheimer complex, facilitating the cleavage. orgsyn.org These mild conditions preserve other functional groups within a molecule, highlighting the strategic importance of the nosyl group in multi-step synthetic campaigns, such as in the total synthesis of acylpolyamine spider toxins. researchgate.net

The implications of these findings are profound for synthetic chemistry. The reliability and orthogonal nature of the nosyl protecting group, as embodied by derivatives like this compound, provide chemists with a dependable method for amine protection and subsequent functionalization, confident that the protecting group can be removed without compromising the integrity of the target molecule.

Table 1: Representative Deprotection Conditions for 2-Nitrobenzenesulfonamides

Reagent SystemSolventConditionsYieldReference
HSCH₂CH₂OH / DBUDMFMildHigh to Excellent researchgate.netresearchgate.net
PhSH / Cs₂CO₃DMFMildHigh to Excellent researchgate.netresearchgate.net
PhSH (Thiophenol) alone-Effective for dinitro derivativesEffective researchgate.netresearchgate.net

Outlook on the Enduring Academic and Industrial Relevance of this compound Chemistry

The future relevance of this compound and related structures appears to be expanding beyond their traditional academic role as protecting groups into new, high-value industrial applications. While its utility in the academic synthesis of complex molecules remains a cornerstone of its importance, emerging research points toward a significant role in biotechnology and materials science. researchgate.netnih.gov

A pivotal development is the use of the 2-nitrobenzenesulfonamide (B48108) functional group as a cleavable chemical linker in advanced drug delivery systems. nih.gov Researchers have successfully employed it to conjugate polymers like polyethylene (B3416737) glycol (PEG) to small interfering RNA (siRNA). nih.gov This conjugate exhibits high stability in the extracellular environment but is selectively cleaved under intracellular reductive conditions, ensuring the targeted release of the therapeutic agent. nih.gov Notably, this sulfonamide-based linker shows greater stability compared to conventional disulfide linkers, which can be prematurely cleaved in extracellular spaces. nih.gov This enhanced stability and targeted release mechanism position 2-nitrobenzenesulfonamide chemistry as a superior alternative for next-generation prodrug and delivery systems. nih.gov

Furthermore, the broader family of nitrobenzenesulfonamides has been investigated for inherent biological activities, including as potential hypoxic cell selective cytotoxic agents for cancer therapy. nih.gov This suggests a future research trajectory where derivatives like this compound could be evaluated not just as inert scaffolds but as active components in medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.